N-(1,3,4-thiadiazol-2-yl)formamide
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Overview
Description
N-(1,3,4-thiadiazol-2-yl)formamide is a chemical compound with the molecular formula C3H3N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,3,4-thiadiazol-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with formic acid or formic anhydride under controlled conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
N-(1,3,4-thiadiazol-2-yl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits significant biological activities, including antifungal and anticancer effects.
N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide: Shows potent antifungal activity.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)formamide stands out due to its versatile reactivity and broad range of applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
26861-89-2 |
---|---|
Molecular Formula |
C3H3N3OS |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
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